molecular formula C4H6N4O B12348533 6-(aminomethyl)-6H-1,2,4-triazin-5-one

6-(aminomethyl)-6H-1,2,4-triazin-5-one

Cat. No.: B12348533
M. Wt: 126.12 g/mol
InChI Key: QCTDJXLUEBPMTF-UHFFFAOYSA-N
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Description

6-(aminomethyl)-6H-1,2,4-triazin-5-one is a heterocyclic compound that contains a triazine ring with an aminomethyl group attached to the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-6H-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with formic acid, followed by cyclization to form the triazine ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-6H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(aminomethyl)-6H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-6H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This can affect various biochemical pathways and result in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(aminomethyl)-6H-1,2,4-triazin-3-one
  • 6-(aminomethyl)-6H-1,2,4-triazin-4-one
  • 6-(aminomethyl)-6H-1,2,4-triazin-2-one

Uniqueness

6-(aminomethyl)-6H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for further research and development .

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

6-(aminomethyl)-6H-1,2,4-triazin-5-one

InChI

InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2-3H,1,5H2

InChI Key

QCTDJXLUEBPMTF-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(N=N1)CN

Origin of Product

United States

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